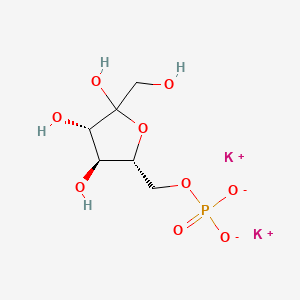

CID 16219273

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

dCDP , is a nucleotide derivative. It plays a crucial role in cellular processes, particularly in DNA synthesis and repair. Let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Vorbereitungsmethoden

Synthetic Routes::

Chemical Synthesis: dCDP can be synthesized chemically by phosphorylating 2′-deoxycytidine monophosphate (dCMP) using pyrophosphate (PPi) as the phosphate donor.

Enzymatic Conversion: Enzymes such as CDP kinase can catalyze the conversion of deoxycytidine triphosphate (dCTP) to dCDP.

- Industrial production methods typically involve enzymatic processes due to their efficiency and specificity.

Analyse Chemischer Reaktionen

Types of Reactions::

Phosphorylation: dCDP serves as a substrate for various kinases, including CDP kinase.

Nucleophilic Substitution: It can undergo substitution reactions with other nucleophiles.

Redox Reactions: dCDP participates in redox processes, such as oxidation and reduction.

Phosphorylation: Requires ATP or GTP as phosphate donors.

Substitution Reactions: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.

Redox Reactions: Oxidizing or reducing agents (e.g., NADP+/NADPH).

dCMP: The dephosphorylated form of dCDP.

dCTP: The triphosphate form, essential for DNA synthesis.

Wissenschaftliche Forschungsanwendungen

Biochemistry: dCDP is a key player in nucleotide metabolism.

DNA Repair: It contributes to DNA repair processes.

Antiviral Agents: Some analogs of dCDP exhibit antiviral activity.

Drug Development: Researchers explore its potential as a target for drug development.

Wirkmechanismus

Molecular Targets: dCDP interacts with enzymes involved in DNA synthesis and repair.

Pathways: It integrates into the nucleotide pool, influencing DNA replication and cell division.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Other nucleotide derivatives like dCMP, dCTP, and dTDP.

Uniqueness: dCDP’s specific role in DNA repair sets it apart.

Remember that dCDP is a valuable molecule with diverse applications across biological and chemical research

Eigenschaften

Molekularformel |

C9H17N3NaO11P2 |

|---|---|

Molekulargewicht |

428.18 g/mol |

InChI |

InChI=1S/C9H15N3O10P2.Na.H2O/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17);;1H2 |

InChI-Schlüssel |

COWPZSABQNOOQC-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O.O.[Na] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B12061827.png)

![Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione](/img/structure/B12061842.png)